Methyl 3-hydroxyhexanoate
Overview
Description
It is a member of the hydroxy esters family and is characterized by its fruity, pineapple-like aroma . This compound is used in various applications, including flavors and fragrances, due to its pleasant scent.
Mechanism of Action
Target of Action
Methyl 3-hydroxyhexanoate, also known as Methyl 3-hydroxycaproate , is a synthetic compound that is primarily used in the food and fragrance industry It’s known to interact with olfactory receptors, contributing to its organoleptic properties .
Mode of Action
As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce its characteristic scent and taste . It’s also suggested that the β-radical (on the same carbon as the OH group) chemistry significantly governs its reactivity .
Biochemical Pathways
It’s known that esters like this compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule .
Pharmacokinetics
As a synthetic compound used in food and fragrances, it’s expected to have good bioavailability when ingested or applied topically . .
Result of Action
The primary result of this compound’s action is the production of its characteristic scent and taste, which is described as oily, woody, ethereal, fruity, pineapple, and sweet . This makes it a valuable ingredient in the food and fragrance industry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the rate of hydrolysis of esters . Furthermore, the compound’s organoleptic properties might vary depending on the concentration and the presence of other flavors or fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-oxohexanoic acid methyl ester. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxyhexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-hydroxyhexanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 3-oxohexanoic acid methyl ester.
Reduction: 3-hydroxyhexanoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxyhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Comparison with Similar Compounds
- Methyl 3-hydroxybutyrate
- Ethyl 3-hydroxyhexanoate
- Methyl 3-hydroxyvalerate
Comparison: Methyl 3-hydroxyhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to methyl 3-hydroxybutyrate, it has a longer carbon chain, resulting in different reactivity and applications. Ethyl 3-hydroxyhexanoate, on the other hand, has a similar structure but with an ethyl group instead of a methyl group, leading to variations in its use in flavors and fragrances .
Properties
IUPAC Name |
methyl 3-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRBMDJCPPJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864980 | |
Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
Record name | Methyl 3-hydroxyhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 221.00 °C. @ 760.00 mm Hg | |
Record name | Methyl (±)-3-hydroxyhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and fat | |
Record name | Methyl 3-hydroxyhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.994-1.010 | |
Record name | Methyl 3-hydroxyhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21188-58-9 | |
Record name | Methyl 3-hydroxyhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21188-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxyhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-HYDROXYHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H646ZUC4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl (±)-3-hydroxyhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural occurrence of Methyl 3-hydroxyhexanoate and how is its chirality characterized?
A1: this compound is a volatile compound identified in various fruits. For instance, it's found in lulo (Solanum vestissimum D.) fruit peelings [] and tamarillo (Cyphomandra betacea Sendtn.) fruit pulp []. Interestingly, it exists as a mixture of enantiomers in these fruits. Studies utilizing chiral multidimensional gas chromatography (MDGC) revealed specific enantiomeric ratios: 16:86 (S:R) in lulo peelings [] and 73:27 (S:R) in tamarillo pulp []. This chiral distribution suggests the involvement of enantioselective enzymes in the fruit's biosynthesis of this compound.
Q2: What analytical techniques are employed for the separation and analysis of this compound enantiomers?
A3: The enantiomers of this compound can be effectively separated and analyzed using gas chromatography (GC) with cyclodextrin-based chiral stationary phases []. Notably, thick-film wide-bore open tubular columns coated with cyclodextrin derivatives like 2,6-di-O-methyl-3-O-pentyl-β-CD or 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-CD demonstrate high efficiency in resolving these enantiomers. This technique allows researchers to not only identify but also isolate pure enantiomers for further investigations [].
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